molecular formula C21H26N2O5S B2840703 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946380-55-8

3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2840703
CAS No.: 946380-55-8
M. Wt: 418.51
InChI Key: UHNCSJCYNFEDIB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 3,4-dimethoxy-substituted benzene ring linked to a 1,2,3,4-tetrahydroquinolin-6-yl moiety via a sulfonamide bridge. The tetrahydroquinolin group is further functionalized at the 1-position with a 2-methylpropanoyl (isobutyryl) acyl group.

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-12-16(7-9-18(15)23)22-29(25,26)17-8-10-19(27-3)20(13-17)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNCSJCYNFEDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, followed by the introduction of the methoxy groups and the sulfonamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

a) Methoxy vs. Methyl Groups
  • Target Compound : 3,4-Dimethoxy substitution increases polarity and electron-donating effects compared to methyl groups. Methoxy groups may enhance solubility in polar solvents and influence receptor interactions via hydrogen bonding .
  • 3,4-Dimethyl Analogue (BF22081) : Features 3,4-dimethyl substituents (C₆H₃(CH₃)₂), reducing polarity and increasing hydrophobicity. Molecular weight: 386.51 g/mol (C₂₁H₂₆N₂O₃S) .
b) Thiophene-Based Acyl Groups
  • 2,4-Dimethyl-/2,4,6-Trimethyl Analogues: These compounds (e.g., C₂₂H₂₂N₂O₃S₂, MolWeight: 426.56 g/mol) replace the isobutyryl group with a thiophene-2-carbonyl moiety.

Positional Isomerism on the Tetrahydroquinolin Ring

  • 6-yl vs. 7-yl Attachment: The target compound’s sulfonamide is attached to the 6-position of the tetrahydroquinolin ring, whereas BF22081 (C₂₁H₂₆N₂O₃S) features a 7-yl linkage. Positional differences may alter steric accessibility and binding kinetics in biological systems .

Acyl Group Modifications

  • Isobutyryl vs. Thiophene-2-Sulfonyl : describes a compound with a thiophene-2-sulfonyl group instead of isobutyryl. Sulfonyl groups increase polarity and hydrogen-bond acceptor capacity, while isobutyryl contributes steric hindrance and lipophilicity .

Comparative Data Table

Compound Name Benzene Substituents Acyl/Functional Group Tetrahydroquinolin Position Molecular Formula Molecular Weight (g/mol)
3,4-Dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-BSA* 3,4-Dimethoxy 2-Methylpropanoyl (C₄H₇O) 6-yl C₂₂H₂₇N₂O₅S† ~418.5 (calculated)
BF22081 3,4-Dimethyl 2-Methylpropanoyl 7-yl C₂₁H₂₆N₂O₃S 386.51
2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-THQ-6-yl]-BSA 2,4-Dimethyl Thiophene-2-carbonyl (C₅H₃OS) 6-yl C₂₂H₂₂N₂O₃S₂ 426.56

*BSA = Benzene-1-sulfonamide; †Calculated based on BF22081’s formula with two additional oxygen atoms from methoxy groups.

Key Structural and Functional Insights

  • Polarity and Solubility : Methoxy groups in the target compound likely improve aqueous solubility compared to methylated analogues but reduce lipid membrane permeability.
  • Steric Effects : The isobutyryl group’s bulk may hinder interactions with flat binding pockets, whereas thiophene-based analogues could exploit aromatic stacking.
  • Positional Isomerism : The 6-yl vs. 7-yl attachment may influence conformational flexibility and target engagement.

Biological Activity

The compound 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Sulfonamide group : Known for various biological activities including antibacterial effects.
  • Tetrahydroquinoline moiety : Associated with neuroprotective and anti-inflammatory properties.
  • Methoxy substituents : May enhance lipophilicity and bioavailability.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, in vitro assays have shown that compounds similar to the one can inhibit the growth of various cancer cell lines. A study highlighted the use of sulfonamide derivatives against pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cell lines using the MTT assay. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent antiproliferative effects .

CompoundCancer Cell LineIC50 (µM)
3,4-Dimethoxy...Panc-12.3
DoxorubicinPanc-11.1

Cardiovascular Effects

Another area of interest is the cardiovascular impact of sulfonamide derivatives. Research involving isolated rat heart models revealed that certain compounds could alter perfusion pressure and coronary resistance. For example, a derivative was shown to decrease perfusion pressure significantly compared to controls. The mechanism was hypothesized to involve calcium channel inhibition .

CompoundDose (nM)Effect on Perfusion Pressure
Control-No change
4-(2-aminoethyl)benzene...0.001Decreased

The biological activity of this compound may be attributed to multiple mechanisms:

  • Inhibition of Carbonic Anhydrase : Some sulfonamides act as inhibitors of carbonic anhydrase, which can influence pH regulation and fluid balance in tissues .
  • Calcium Channel Blockade : As noted in cardiovascular studies, certain derivatives may inhibit calcium channels, leading to vasodilation and reduced cardiac workload .

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Cardiovascular Study : In a controlled experiment using isolated rat hearts, it was found that a specific sulfonamide derivative reduced coronary resistance significantly over time .
  • Anticancer Study : A comparative study of various sulfonamide derivatives revealed that modifications in their chemical structure could enhance their anticancer activity against multiple cell lines .

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